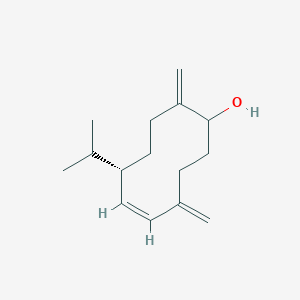
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol is an organic compound belonging to the class of cyclodecenes This compound is characterized by its unique structure, which includes an isopropyl group, two methylene groups, and a hydroxyl group attached to a cyclodecene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a linear diene, under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may also include purification steps, such as distillation or chromatography, to obtain the desired product in high purity.
化学反应分析
Types of Reactions: (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the cyclodecene ring can be reduced to form a saturated cyclodecane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclodecane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclodecene reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds in the cyclodecene ring play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to metal ions or enzymes, and modulating their activity. Additionally, its structural features may enable it to participate in various biochemical pathways, influencing cellular processes and functions.
相似化合物的比较
(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol can be compared with other similar compounds, such as:
Cyclodecene: A simpler analog without the isopropyl and methylene groups.
Cyclodecanol: A saturated analog with a hydroxyl group but no double bonds.
Isopropylcyclodecene: A similar compound with an isopropyl group but lacking the methylene groups.
Uniqueness: The presence of both isopropyl and methylene groups, along with the hydroxyl group and double bonds, makes this compound unique
属性
IUPAC Name |
(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSWBZXPRYZGRO-GNOUIQMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


